molecular formula C19H22N2O5S B3743642 N-(4-methoxyphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide

N-(4-methoxyphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B3743642
M. Wt: 390.5 g/mol
InChI Key: PNFWCINZNDUKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide, also known as NSC-707545, is a small molecule inhibitor of heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins, making it a promising target for cancer therapy. NSC-707545 has been synthesized and studied for its potential as an anticancer agent.

Mechanism of Action

N-(4-methoxyphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide inhibits the activity of Hsp90, which is involved in the folding and stabilization of many oncogenic proteins. By inhibiting Hsp90, N-(4-methoxyphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide can cause the degradation of these proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects. It can induce the expression of heat shock proteins, which are involved in the cellular stress response. It can also inhibit the activity of the proteasome, which is involved in protein degradation. In addition, it can modulate the activity of a variety of signaling pathways, including the PI3K/Akt/mTOR pathway.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential as an anticancer agent, and its mechanism of action is well understood. However, there are also some limitations to using N-(4-methoxyphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide in lab experiments. It can be toxic to normal cells at high concentrations, and its efficacy in vivo has not yet been fully established.

Future Directions

There are several future directions for research on N-(4-methoxyphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide. One area of focus is on developing more potent and selective inhibitors of Hsp90. Another area of focus is on studying the combination of N-(4-methoxyphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide with other anticancer agents to enhance its efficacy. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N-(4-methoxyphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide in vivo.

Scientific Research Applications

N-(4-methoxyphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been studied extensively for its potential as an anticancer agent. In vitro studies have shown that it can inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

N-(4-methoxyphenyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-14-3-4-15(19(22)20-16-5-7-17(25-2)8-6-16)13-18(14)27(23,24)21-9-11-26-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFWCINZNDUKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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